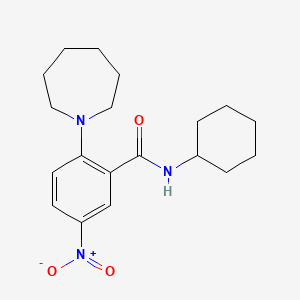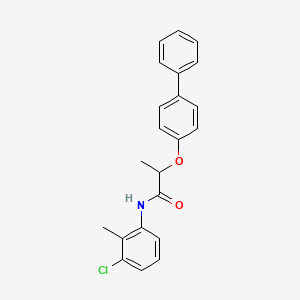![molecular formula C26H22O6 B4168088 ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B4168088.png)
ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
Vue d'ensemble
Description
Ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate, also known as EPOA, is a synthetic compound that belongs to the class of coumarin derivatives. EPOA has been widely studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is not fully understood. However, studies have shown that ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate exerts its effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate inhibits the growth of cancer cells, reduces inflammation, and protects neurons against oxidative stress. In vivo studies have shown that ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate reduces tumor growth, reduces inflammation in animal models of arthritis, and protects against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Another advantage is its ability to reduce inflammation, which makes it a potential candidate for the development of anti-inflammatory drugs. However, one limitation of using ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate in scientific research. One direction is the development of ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate-based anti-cancer drugs. Another direction is the development of ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate-based anti-inflammatory drugs. Additionally, ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate could be further studied for its potential use in neuroprotection research and the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate and its potential side effects.
Conclusion:
In conclusion, ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a synthetic compound that has been widely studied for its potential use in scientific research. Its unique properties make it a potential candidate for the development of anti-cancer and anti-inflammatory drugs, as well as for neuroprotection research. Further research is needed to fully understand the mechanism of action of ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate and its potential side effects.
Applications De Recherche Scientifique
Ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has been studied for its potential use in various scientific research areas, including cancer research, anti-inflammatory research, and neuroprotection research. In cancer research, ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory research, ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has been shown to protect neurons against oxidative stress and prevent neuronal cell death.
Propriétés
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-3-30-26(28)24(18-7-5-4-6-8-18)31-21-14-11-19-15-22(25(27)32-23(19)16-21)17-9-12-20(29-2)13-10-17/h4-16,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJJFSAWEXDBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8'-ethoxy-4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168021.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4168034.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4168036.png)


![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B4168066.png)
![N-allyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4168078.png)
![4-tert-butyl-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4168081.png)



![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168100.png)
![1-ethyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4168105.png)
